molecular formula C15H22N4O3 B1328723 [{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142204-93-0

[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No. B1328723
CAS RN: 1142204-93-0
M. Wt: 306.36 g/mol
InChI Key: CFWANKOKNOFKIB-UHFFFAOYSA-N
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Description

This compound is a product for proteomics research . It belongs to the class of organic compounds known as benzanilides , which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-y . In a specific synthesis process, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl) acetamide was added to a solution of compound 3 in MeOH .


Molecular Structure Analysis

The molecular formula of this compound is C15H22N4O3 . It contains a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Scientific Research Applications

Anti-inflammatory Applications

This compound has been studied for its potential anti-inflammatory effects. In one study, it was shown to reduce the number of writhings induced by acetic acid in a dose-dependent manner . Additionally, it reduced paw licking time in the second phase of the formalin test, suggesting a significant anti-nociceptive activity . The compound also reduced oedema formation and cell migration, as well as myeloperoxidase enzyme activity and levels of pro-inflammatory cytokines IL-1β and TNF-α in pleurisy tests .

Analgesic Effects

The analgesic properties of this compound have been explored through various pain models. It has demonstrated efficacy in reducing pain responses in the acetic acid-induced abdominal writhing test and the formalin-induced pain test . These findings suggest that the compound could be a promising candidate for the development of new analgesic drugs.

Acute Oral Systemic Toxicity Assessment

The safety profile of the compound has been evaluated through acute oral systemic toxicity studies. The neutral red uptake (nru) assay was used to assess the toxicity, and the compound was classified in the GHS category with an LD50 between 300 and 2000 mg/kg . This indicates a moderate level of toxicity, which is an important consideration for its potential therapeutic use.

Anti-nociceptive Activity

Apart from its anti-inflammatory effects, the compound has been tested for its anti-nociceptive activity. It has shown promising results in reducing pain without directly acting on the central nervous system, as evidenced by the tail flick test . This suggests a peripheral mechanism of action, which could be beneficial in certain pain management scenarios.

Inhibition of Pro-inflammatory Cytokines

The compound’s ability to inhibit key pro-inflammatory cytokines like TNF-α and IL-1β is significant . These cytokines play a crucial role in the inflammatory process, and their inhibition can help in the management of chronic inflammatory diseases.

Potential Antimicrobial Activity

While not directly related to the compound , similar piperazine derivatives have been investigated for their antimicrobial activity. For instance, docking simulations of piperazine chrome-2-one derivatives have shown potential antibacterial activity by stabilizing enzyme–inhibitor complexes through hydrophobic interactions . This suggests that further exploration of the antimicrobial potential of [{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid could be fruitful.

properties

IUPAC Name

2-(N-[2-[(4-methylpiperazin-1-yl)amino]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-17-7-9-19(10-8-17)16-14(20)11-18(12-15(21)22)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWANKOKNOFKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)CN(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

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